molecular formula C7H3ClFNO4S B12938896 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride

5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride

Cat. No.: B12938896
M. Wt: 251.62 g/mol
InChI Key: VTTPTAMHGVKWDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride typically involves the following steps :

    Formation of the Benzo[d]oxazole Ring: The initial step involves the formation of the benzo[d]oxazole ring through a cyclization reaction. This can be achieved by reacting an appropriate ortho-aminophenol derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: The sulfonyl chloride group is introduced by reacting the intermediate compound with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by reacting with amines.

    Sulfonate Derivatives: Formed by reacting with alcohols.

    Sulfonothioate Derivatives: Formed by reacting with thiols.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride is unique due to the specific positioning of the fluorine atom and the sulfonyl chloride group on the benzo[d]oxazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H3ClFNO4S

Molecular Weight

251.62 g/mol

IUPAC Name

5-fluoro-2-oxo-3H-1,3-benzoxazole-4-sulfonyl chloride

InChI

InChI=1S/C7H3ClFNO4S/c8-15(12,13)6-3(9)1-2-4-5(6)10-7(11)14-4/h1-2H,(H,10,11)

InChI Key

VTTPTAMHGVKWDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC(=O)N2)S(=O)(=O)Cl)F

Origin of Product

United States

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